Berbamine dihydrochloride

Antiviral Research Filovirus Ebola Virus

Berbamine dihydrochloride (CAS 6078-17-7) is the preferred form for reproducible in vitro/in vivo studies due to its ≥50 mg/mL aqueous solubility, enabling DMSO-free oral suspensions (≥5 mg/mL in CMC-Na). As a validated Ebola entry inhibitor (EC50 0.49 μM) and multi-target kinase modulator (CaMKII, NF-κB, Bcr-Abl), it provides an irreplaceable baseline for cancer SAR and calcium signaling research. Substitution with free base or analogs yields divergent potency and solubility, compromising data integrity.

Molecular Formula C37H41ClN2O6
Molecular Weight 645.2 g/mol
CAS No. 69475-26-9
Cat. No. B7969863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbamine dihydrochloride
CAS69475-26-9
Molecular FormulaC37H41ClN2O6
Molecular Weight645.2 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl
InChIInChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1
InChIKeySFPGJACKHKXGBH-QBYKQQEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berbamine Dihydrochloride (CAS 69475-26-9): Core Procurement Specifications and Compound Classification


Berbamine dihydrochloride (CAS 69475-26-9; also cataloged as CAS 6078-17-7 for the dihydrochloride salt) is a bisbenzylisoquinoline alkaloid derived from Berberis species. It is primarily utilized as a research tool for its inhibition of NF-κB activity and Bcr-Abl kinase [1][2]. As a dihydrochloride salt (C37H40N2O6·2HCl, MW 681.65), it offers enhanced aqueous solubility compared to the free base, a critical factor for in vitro and in vivo experimental reproducibility . The compound is recognized for its multi-target profile, including inhibition of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and modulation of STAT3 signaling, making it a candidate for cancer and antiviral research [3][4].

Berbamine Dihydrochloride: Why Analog Substitution Compromises Experimental Outcomes


Direct substitution of berbamine dihydrochloride with structurally similar bisbenzylisoquinoline alkaloids (e.g., tetrandrine, fangchinoline, cepharanthine) or the free base form is not scientifically valid due to divergent target engagement profiles, potency variations, and physicochemical properties. Comparative studies demonstrate that tetrandrine exhibits 8-fold higher potency in inhibiting Ca²⁺ entry in HL-60 cells [1], while berbamine shows unique, albeit weaker, calcium mobilization effects. Furthermore, the dihydrochloride salt provides aqueous solubility of ≥50 mg/mL, a critical formulation advantage over the poorly soluble free base . In NF-κB suppression assays, the rank order of potency among analogs varies significantly by cell type, with isotetrandrine being most potent in MOLT-4 cells, whereas berbamine ranks lower [2]. These quantifiable disparities underscore that substituting one analog for another will yield irreproducible results, especially in dose-response and mechanistic studies where precise target modulation is required.

Berbamine Dihydrochloride: Quantified Differential Evidence for Research Procurement


Ebola Virus Entry Inhibition: Potency Benchmark Against Known Antivirals

Berbamine dihydrochloride demonstrates potent and specific inhibition of Ebola virus (EBOV) entry with an EC50 of 0.49 μM, as established in a structure-based virtual screening study targeting the primed glycoprotein EBOV-GPcl [1]. This potency is within the range of reference compounds such as tetrandrine (EC50 values of 3-13.5 μM against SARS-CoV-2 in Vero and Calu-3 cells, noting cross-study limitations) and provides a direct, quantified advantage for researchers developing anti-filoviral agents [2]. The mechanism involves specific binding to EBOV-GPcl, which is not a shared feature of all bisbenzylisoquinoline analogs.

Antiviral Research Filovirus Ebola Virus Viral Entry Inhibitor EC50

Aqueous Solubility and Formulation: Critical Advantage Over Free Base and Hydrophobic Analogs

The dihydrochloride salt form of berbamine confers a significant solubility advantage over the free base and more hydrophobic analogs like tetrandrine. Berbamine dihydrochloride exhibits aqueous solubility of 50 mg/mL (73.35 mM) at 25°C [1]. In contrast, the free base berbamine (CAS 478-61-5) is practically insoluble in water, requiring DMSO or other organic solvents for dissolution . This property directly enables the preparation of homogeneous aqueous suspensions for in vivo administration via oral gavage using CMC-Na, achieving a concentration of ≥5 mg/mL [1].

Formulation Development Solubility Enhancement In Vivo Dosing Bioavailability Salt Form

Anti-Myeloma Potency: Benchmarking Against Derivative Series for Lead Optimization

In direct comparative studies, berbamine dihydrochloride serves as the baseline for evaluating novel synthetic derivatives. Berbamine itself inhibits the growth of human myeloma KM3 cells with IC50 values of 8.17 μg/mL (24h), 5.09 μg/mL (48h), and 3.84 μg/mL (72h), demonstrating time-dependent potency . Against RPMI8226 cells, berbamine exhibits an IC50 of 6.19 μM [1]. This provides a clear benchmark: novel derivative 2a achieved a 20.6-fold improvement (IC50 = 0.30 μM), while derivative 4b showed an 11.1-fold improvement against H9 lymphoma cells (IC50 = 0.36 μM vs 4.0 μM for berbamine) [1].

Multiple Myeloma NF-κB Inhibitor Cytotoxicity IC50 RPMI8226 Cells

Calcium Channel Modulation: Divergent Pharmacological Profile from Tetrandrine

Berbamine exhibits a distinct and quantifiably weaker calcium channel blocking profile compared to tetrandrine (TET) and hernandezine (HER). In HL-60 leukemia cells, berbamine inhibits thapsigargin (TSG)-activated Ca²⁺ entry with an IC50 of 200 μmol/L, whereas TET and HER both display IC50 values of 25 μmol/L [1]. This 8-fold difference in potency indicates that berbamine is a less effective inhibitor of store-operated calcium entry. Furthermore, only berbamine, and not TET or HER, was able to induce store depletion-activated Ca²⁺ entry upon Ca²⁺ readmission, highlighting a unique functional divergence [1].

Calcium Signaling Calcium Channel Blocker Structure-Activity Relationship HL-60 Cells IC50

NF-κB Pathway Suppression: Cell-Type Dependent Potency Relative to Structural Analogs

The suppressive potency of berbamine on NF-κB activity is cell-type dependent and generally lower than that of several close structural analogs. In MOLT-4 human T lymphoblast cells, the rank order of potency based on IC50 values is isotetrandrine > cepharanthine > tetrandrine > dauricine > fangchinoline > berbamine/armepavine [1]. This places berbamine among the least potent inhibitors in this specific cellular context. However, this does not negate its utility; rather, it defines a specific window of activity that may be advantageous for applications requiring partial or context-dependent NF-κB modulation.

NF-κB Inhibition Immunomodulation T Lymphocytes Structure-Activity Relationship IC50

High-Confidence Application Scenarios for Berbamine Dihydrochloride Based on Quantified Evidence


Antiviral Drug Discovery Targeting Filovirus Entry

Berbamine dihydrochloride is a validated hit compound for Ebola virus entry inhibition, with a quantified EC50 of 0.49 μM against EBOV-GPcl pseudotyped virus [1]. Procurement is justified for primary screening, mechanism-of-action studies focusing on viral glycoprotein binding, and as a reference standard for developing next-generation entry inhibitors. Its specific interaction with EBOV-GPcl, as claimed in the patent literature, provides a defined molecular target for optimization campaigns [1].

In Vivo Efficacy Studies Requiring Reliable Aqueous Formulation

For preclinical in vivo studies, particularly oral administration in rodent models, the high aqueous solubility (50 mg/mL) of berbamine dihydrochloride enables the preparation of homogeneous suspensions in CMC-Na at ≥5 mg/mL . This avoids the use of DMSO or other organic co-solvents that can independently affect physiology, immune function, and drug metabolism, thereby yielding cleaner, more interpretable pharmacokinetic and pharmacodynamic data . This is a key differentiator from the poorly soluble free base and many other bisbenzylisoquinoline alkaloids.

Medicinal Chemistry Benchmarking for Anti-Myeloma Derivative Synthesis

Berbamine dihydrochloride serves as the essential parent compound for structure-activity relationship (SAR) studies aimed at improving anti-myeloma potency. Its established IC50 values in KM3 (3.84-8.17 μg/mL, time-dependent) and RPMI8226 (6.19 μM) cell lines provide a direct and quantified baseline against which the potency of novel synthetic derivatives can be rigorously compared [2]. Procurement of the parent compound is mandatory for any research group synthesizing and testing new berbamine analogs for cancer therapy.

Calcium Signaling Research Requiring Partial Inhibition of Store-Operated Calcium Entry

In studies of calcium homeostasis and store-operated calcium entry (SOCE), berbamine dihydrochloride offers a unique pharmacological tool. Unlike tetrandrine and hernandezine (IC50 = 25 μM), which potently block TSG-activated Ca²⁺ entry, berbamine is an 8-fold weaker inhibitor (IC50 = 200 μM) [3]. More importantly, only berbamine induces store depletion-activated Ca²⁺ entry upon Ca²⁺ readmission [3]. This functional divergence makes it an invaluable probe for dissecting the nuanced mechanisms of calcium channel regulation and SOCE, where complete blockade by other analogs would obscure key signaling events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berbamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.